Mechanism of Action: Microtubule Stabilization vs. DNA Alkylation
Tilivalline is a microtubule-stabilizing agent that binds tubulin, in contrast to its close structural analog, tilimycin, which acts as a DNA alkylator [1]. Tilimycin alkylates the N2 position of guanine residues in DNA, causing strand breaks and activating DNA damage repair mechanisms [1]. Tilivalline does not share this genotoxic activity. The distinct molecular targets of these two compounds, which share the same pyrrolobenzodiazepine core, lead to different cellular outcomes: tilimycin induces DNA damage, while tilivalline induces mitotic arrest [1].
| Evidence Dimension | Molecular Target and Mechanism of Action |
|---|---|
| Target Compound Data | Tilivalline: Binds tubulin and stabilizes microtubules, leading to mitotic arrest. |
| Comparator Or Baseline | Tilimycin: Alkylates N2 of guanine residues in DNA, causing DNA strand breaks and activating damage repair. |
| Quantified Difference | Different target (Tubulin vs. DNA) and distinct cellular effect (Mitotic arrest vs. Genotoxicity). |
| Conditions | Cultured mammalian cells and in vivo mouse models of colitis, as reported in Unterhauser et al., 2019 [1]. |
Why This Matters
This fundamental mechanistic difference is critical for researchers selecting a PBD tool compound to probe either cytoskeletal dynamics (select tilivalline) or DNA damage pathways (select tilimycin).
- [1] Unterhauser, K., Pöltl, L., Schneditz, G., Kienesberger, S., Glabonjat, R. A., Kitsera, M., ... & Zechner, E. L. (2019). Klebsiella oxytoca enterotoxins tilimycin and tilivalline have distinct host DNA-damaging and microtubule-stabilizing activities. *Proceedings of the National Academy of Sciences*, 116(9), 3774-3783. View Source
